2-bromo-1-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}ethan-1-one
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Overview
Description
2-Bromo-1-{1-methyl-2-oxabicyclo[222]octan-4-yl}ethan-1-one is a chemical compound that features a bromine atom attached to an ethanone group, which is further connected to a bicyclic structure containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}ethan-1-one typically involves the bromination of a precursor compound. One common method involves the use of molecular bromine (Br2) in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of alcohols or alkanes.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
2-Bromo-1-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-bromo-1-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}ethan-1-one involves its interaction with molecular targets through its bromine and ethanone functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the ethanone group can undergo various transformations, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}ethanol: Similar structure but with a hydroxyl group instead of an ethanone group.
2-Bromo-1-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}propane: Similar structure but with a propane group instead of an ethanone group.
Uniqueness
2-Bromo-1-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}ethan-1-one is unique due to its specific combination of a bromine atom and an ethanone group attached to a bicyclic structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
2573214-04-5 |
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Molecular Formula |
C10H15BrO2 |
Molecular Weight |
247.13 g/mol |
IUPAC Name |
2-bromo-1-(1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)ethanone |
InChI |
InChI=1S/C10H15BrO2/c1-9-2-4-10(5-3-9,7-13-9)8(12)6-11/h2-7H2,1H3 |
InChI Key |
CQFYWZHPUCTJHI-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1)(CO2)C(=O)CBr |
Purity |
95 |
Origin of Product |
United States |
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